cis-2-Vinyl-1,3-dioxolane-4-methanol
Overview
Description
cis-2-Vinyl-1,3-dioxolane-4-methanol: is an organic compound with the molecular formula C6H10O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its vinyl group and hydroxymethyl substituent, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetalization of Aldehydes: One common method involves the acetalization of aldehydes with ethylene glycol under acidic conditions to form the dioxolane ring. The vinyl group can be introduced via subsequent reactions.
Ketalization of Ketones: Similarly, ketones can undergo ketalization with ethylene glycol to form the dioxolane ring. The hydroxymethyl group can be introduced through further functionalization.
Industrial Production Methods: Industrial production typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired stereochemistry and yield. Catalysts and solvents are often employed to optimize the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Vinyl-1,3-dioxolane-4-methanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often under basic or neutral conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with different substituents replacing the hydroxymethyl group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: cis-2-Vinyl-1,3-dioxolane-4-methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Polymer Chemistry: It is used in the production of specialized polymers and resins, where its reactivity and functional groups contribute to the material properties.
Mechanism of Action
The mechanism of action of cis-2-Vinyl-1,3-dioxolane-4-methanol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the vinyl group and the hydroxymethyl substituent, which can participate in various transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and their interactions with other molecules.
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the vinyl and hydroxymethyl groups.
4-Vinyl-1,3-dioxolan-2-one: A related compound with a cyclic carbonate structure.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness: cis-2-Vinyl-1,3-dioxolane-4-methanol is unique due to its combination of a vinyl group and a hydroxymethyl substituent on the dioxolane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Biological Activity
cis-2-Vinyl-1,3-dioxolane-4-methanol, a member of the dioxolane family, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, biological properties, and potential therapeutic applications.
The chemical formula for this compound is CHO, with a molecular weight of 130.144 g/mol. Its physical properties include a boiling point of 184.6°C and a vapor pressure of 0.207 mmHg at 25°C . The compound's structure includes a dioxolane ring, which is significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of vinyl compounds with dioxolanes under controlled conditions. Various synthetic pathways have been explored to enhance yield and selectivity, including the use of Lewis acids as catalysts .
Antimicrobial Activity
Research indicates that compounds within the dioxolane class exhibit notable antimicrobial properties. A study highlighted that derivatives of dioxolanes possess significant activity against various bacterial strains, suggesting that this compound may also exhibit similar effects . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cholinergic Activity
Dioxolanes have been studied for their cholinomimetic and cholinolytic properties. Research indicates that certain dioxolanes can interact with cholinergic receptors, potentially influencing neurotransmission and demonstrating therapeutic implications for neurodegenerative diseases . The specific activity of this compound in this context remains to be fully elucidated.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to cis-2-vinyl-1,3-dioxolane exhibited broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy .
- Cytotoxicity in Cancer Cells : Research involving structurally related dioxolanes showed significant cytotoxic effects on prostate cancer cell lines (PC3), indicating potential for further exploration into cis-2-vinyl-1,3-dioxolane's anticancer properties .
Data Tables
Properties
IUPAC Name |
[(2S,4R)-2-ethenyl-1,3-dioxolan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAUXGPDSZGZAJ-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCC(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1OC[C@H](O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-26-8 | |
Record name | 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16081-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-2-vinyl-1,3-dioxolane-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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